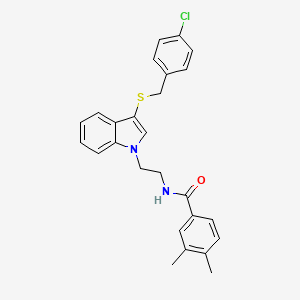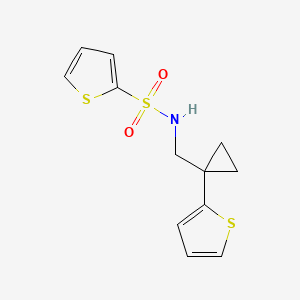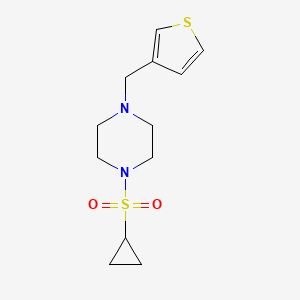
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a thioether group (R-S-R’), where the sulfur atom is bonded to two carbon atoms, and an amide group (CONH2), where a carbonyl group is bonded to an amine .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The indole group could be formed via a Fischer indole synthesis or a Bartoli indole synthesis. The thioether group could be introduced via a nucleophilic substitution reaction with a suitable thiol. The amide group could be formed via a reaction between a carboxylic acid and an amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The indole group is aromatic and planar, while the thioether and amide groups could introduce some steric hindrance and affect the overall conformation of the molecule .Chemical Reactions Analysis
This compound could participate in various chemical reactions. The indole group could undergo electrophilic aromatic substitution. The thioether group could be oxidized to a sulfoxide or a sulfone. The amide group could participate in hydrolysis, amidation, or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting its solubility and boiling point .科学的研究の応用
Potential Research Applications
Synthetic Pathways and Drug Development
Compounds with complex structures, such as "N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide", often serve as valuable intermediates or final targets in drug discovery. The synthesis of such compounds can provide insights into novel synthetic pathways, potentially offering new methods for constructing complex molecules for therapeutic purposes. For example, the study of synthetic opioids and their binding selectivity suggests a continuous search for compounds with improved efficacy and safety profiles S. Elliott, S. Brandt, Christopher Smith, 2016.
Corrosion Inhibition
Research on compounds with potential inhibitory effects on metal corrosion could lead to applications in materials science and engineering. The study of thiophene Schiff base compounds as corrosion inhibitors indicates the importance of understanding how certain chemical structures interact with metal surfaces D. Daoud, T. Douadi, S. Issaadi, S. Chafaa, 2014.
Biological Activity and Medical Research
Compounds with indole structures are of significant interest in medicinal chemistry due to their presence in many biologically active molecules. Research into compounds acting as allosteric modulators of receptors, for example, highlights the potential for discovering new therapeutic agents Martin R. Price, G. Baillie, A. Thomas, et al., 2005.
Electrochemical and Electrochromic Properties
The study of donor-acceptor type monomers and their polymers in electropolymerization reveals the impact of different acceptor groups on the electrochemical and electrochromic properties of materials. Such research can lead to advancements in optical and electronic device technologies Bin Hu, X. Lv, Jingwei Sun, et al., 2013.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2OS/c1-18-7-10-21(15-19(18)2)26(30)28-13-14-29-16-25(23-5-3-4-6-24(23)29)31-17-20-8-11-22(27)12-9-20/h3-12,15-16H,13-14,17H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFDNCBKSGZHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2729154.png)
![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone](/img/structure/B2729156.png)
![7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2729158.png)

![4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2729161.png)

![N'-(2,6-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2729164.png)
![Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2729166.png)
![3-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2729168.png)
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2729171.png)
![2-[[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729172.png)
![2,1,3-Benzothiadiazol-5-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2729173.png)
